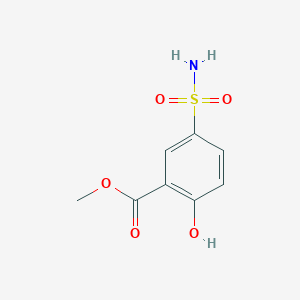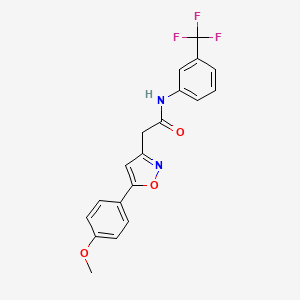
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an organic molecule with several functional groups, including an isoxazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group. These functional groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the isoxazole ring. The electronic distribution and molecular geometry would be influenced by these structures .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. This compound, for example, is likely to have a relatively high molecular weight due to its complex structure .Scientific Research Applications
Anticancer Activity
One of the most significant applications of isoxazole derivatives is in the field of anticancer research. A novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), has shown potent antitumor activity against various cancer cells in vitro. XN05 treatment in human hepatocellular carcinoma cells led to G2/M phase cell accumulation and induced apoptosis, demonstrating its potential as a promising microtubule inhibitor for therapeutic treatment of malignancies (Wu et al., 2009).
Antiviral Activity
Isoxazole compounds also exhibit significant antiviral properties. Synthesis and evaluation of 2-pyrazoline-substituted 4-thiazolidinones, starting from 3-phenyl-5-aryl-1-thiocarbamoyl-2-pyrazolines, have shown selective inhibition of leukemia cell lines and demonstrated high activity against Tacaribe TRVL 11 573 virus strain, highlighting the potential of isoxazole derivatives in antiviral therapy (Havrylyuk et al., 2013).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-16-7-5-12(6-8-16)17-10-15(24-27-17)11-18(25)23-14-4-2-3-13(9-14)19(20,21)22/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXCMIVOQZPIQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-methoxyphenyl)isoxazol-3-yl)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

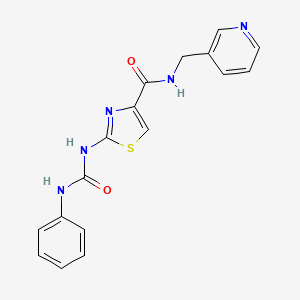
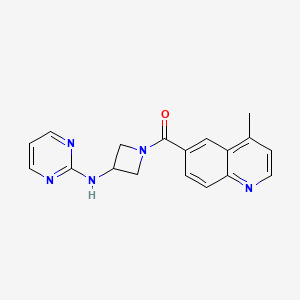
![4-[[2-[(3-Cyclopentylphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2458524.png)
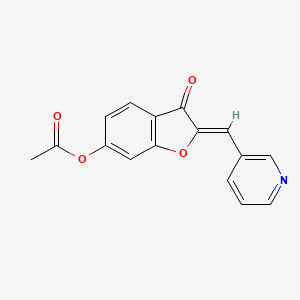
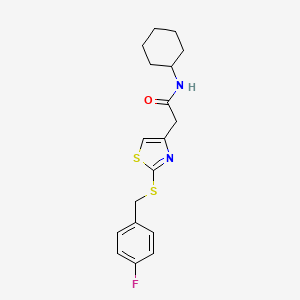
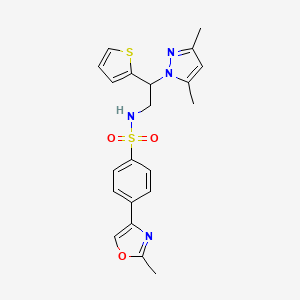
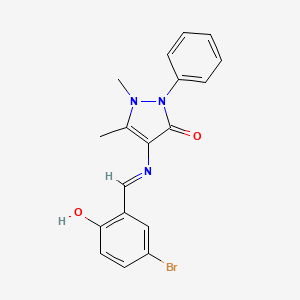
![2-(pyridin-3-ylmethyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2458533.png)
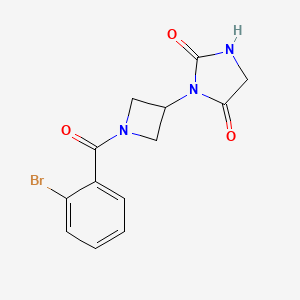
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)
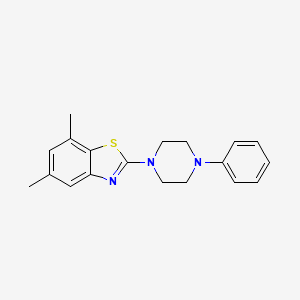
![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)
